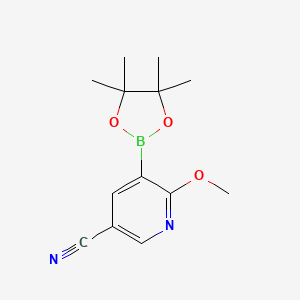
3-Acetyl-5-formylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-formylbenzoic acid is an organic compound with the molecular formula C10H8O4 It is characterized by the presence of both an acetyl group and a formyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-formylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acetyl group into the benzene ring. The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of formylating agents such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned reactions to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: 3-Acetyl-5-carboxybenzoic acid.
Reduction: 3-Acetyl-5-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Could be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-formylbenzoic acid is not well-documented. its functional groups suggest it could interact with biological molecules through hydrogen bonding and other non-covalent interactions. The acetyl and formyl groups may also participate in chemical reactions within biological systems, potentially affecting enzyme activity and other cellular processes.
Comparación Con Compuestos Similares
3-Acetylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylbenzoic acid: Lacks the acetyl group, which limits its applications in organic synthesis.
4-Acetylbenzoic acid: The position of the acetyl group differs, which can affect its reactivity and applications.
Uniqueness: 3-Acetyl-5-formylbenzoic acid is unique due to the presence of both acetyl and formyl groups on the benzene ring
Propiedades
Fórmula molecular |
C10H8O4 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
3-acetyl-5-formylbenzoic acid |
InChI |
InChI=1S/C10H8O4/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-5H,1H3,(H,13,14) |
Clave InChI |
ANJLQHNQWXSBII-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)


![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)



